
1-(2-Fluoroethyl)-2,6-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-2,6-dimethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of a 2-fluoroethyl group and two methyl groups at positions 2 and 6 of the piperidine ring gives this compound its unique properties. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-2,6-dimethylpiperidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a 2-fluoroethyl halide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial production methods may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing human intervention .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Fluoroethyl)-2,6-dimethylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact molecular pathways involved depend on the specific biological context and the targets of the compound .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-2,6-dimethylpiperidine can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)piperidine: This compound lacks the two methyl groups at positions 2 and 6, which may affect its chemical reactivity and biological activity.
2,6-Dimethylpiperidine: This compound lacks the 2-fluoroethyl group, which can influence its interactions with biological targets and its overall properties.
1-(2-Fluoroethyl)-3,5-dimethylpiperidine: This compound has methyl groups at positions 3 and 5 instead of 2 and 6, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H18FN |
|---|---|
Molecular Weight |
159.24 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C9H18FN/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
IQHGZSGEIVOYPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CCF)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


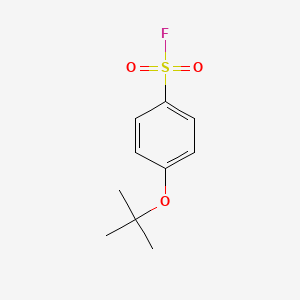

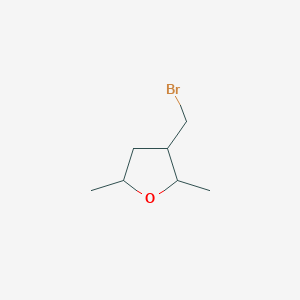
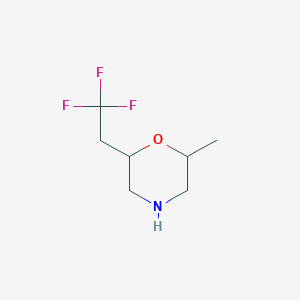


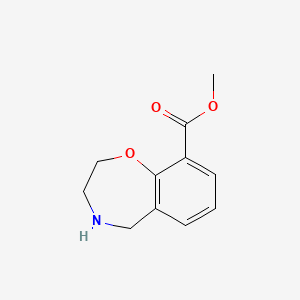
![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)


![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
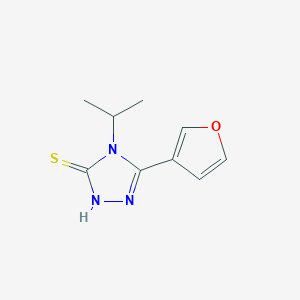
![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
